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molecular formula C16H19NO4 B3157604 1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate CAS No. 850407-50-0

1-tert-Butyl 5-ethyl 1H-indole-1,5-dicarboxylate

Cat. No. B3157604
M. Wt: 289.33 g/mol
InChI Key: RDVXHQVMOBSSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546567B2

Procedure details

150 g (519 mmol) of N-Boc-5-ethoxycarbonylindole and 192 ml (833 mmol) of triisopropyl borate in 350 ml of toluene were admixed at from 5° C. to 10° C. with 350 ml of a 1.8 molar solution of LDA in THF. The mixture was stirred for a further 5 min and the reaction mixture was added to a solution of 278 g of 30% hydrochloric acid and 940 ml of water. Subsequently, the mixture was stirred at from 5° C. to 10° C. for 30 min. Thereafter, the mixture was filtered and the filtercake was suspended in 530 ml of ethanol. This suspension was added at 40° C. to a solution of 500 ml of 30% hydrochloric acid and 224 ml of ethanol. Subsequently, the mixture was stirred at from 40° C. to 45° C. for 2.5 h and admixed at 30° C. with 380 ml of water. The mixture was then cooled to from 10° C. to 15° C., stirred at this temperature for 30 min and filtered. Drying under reduced pressure afforded 79.5 g (61% of theory) of 2-borono-5-ethoxycarbonylindole (HPLC: 92.7 area %).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
192 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
278 g
Type
reactant
Reaction Step Four
Name
Quantity
940 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][CH:15]=2)[CH:10]=[CH:9]1)(OC(C)(C)C)=O.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C.[Li+].CC([N-]C(C)C)C.Cl>C1(C)C=CC=CC=1.C1COCC1.O>[B:22]([C:9]1[NH:8][C:16]2[C:11]([CH:10]=1)=[CH:12][C:13]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:14][CH:15]=2)([OH:27])[OH:23] |f:2.3|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C=CC2=CC(=CC=C12)C(=O)OCC
Step Two
Name
Quantity
192 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
278 g
Type
reactant
Smiles
Cl
Name
Quantity
940 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Subsequently, the mixture was stirred at from 5° C. to 10° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Thereafter, the mixture was filtered
ADDITION
Type
ADDITION
Details
This suspension was added at 40° C. to a solution of 500 ml of 30% hydrochloric acid and 224 ml of ethanol
STIRRING
Type
STIRRING
Details
Subsequently, the mixture was stirred at from 40° C. to 45° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
admixed at 30° C. with 380 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to from 10° C. to 15° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
B(O)(O)C=1NC2=CC=C(C=C2C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 79.5 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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